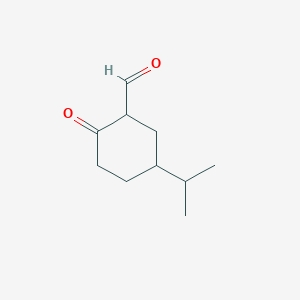
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde is a chemical compound with a molecular weight of 168.23 g/mol. It is a clear, pale liquid known for its versatile potential in various research and development applications . This compound is characterized by its unique structure, which includes an isopropyl group, a ketone, and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Oxidation: The resulting isopropylated cyclohexanone undergoes oxidation to introduce the ketone functional group. Common oxidizing agents include potassium permanganate or chromium trioxide.
Formylation: The final step involves the formylation of the compound to introduce the aldehyde group. This can be achieved using formic acid and a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the isopropylation, oxidation, and formylation reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing distillation and crystallization techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of 5-isopropyl-2-oxo-cyclohexanecarboxylic acid.
Reduction: Formation of 5-isopropyl-2-hydroxy-cyclohexanemethanol.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate metabolic pathways, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
2-oxo-5-(propan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
5-isopropyl-2-oxo-cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-isopropyl-2-hydroxy-cyclohexanemethanol: Similar structure but with a hydroxyl group instead of a ketone.
5-isopropyl-2-oxo-cyclohexanemethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-oxo-5-propan-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
PBNFUGJUHRDCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(=O)C(C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














